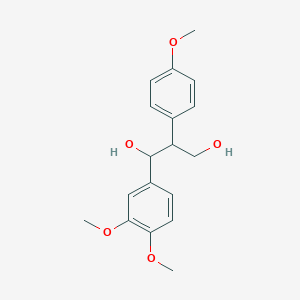
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is a complex organic compound known for its unique chemical properties and applications. This compound features a phosphoryl group attached to an acetamide backbone, with dioctyl and bis(2-methylpropyl) substituents. Its structure imparts specific reactivity and functionality, making it valuable in various scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. One common route includes the phosphorylation of an acetamide derivative followed by the introduction of dioctyl and bis(2-methylpropyl) groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctyl or bis(2-methylpropyl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The dioctyl and bis(2-methylpropyl) groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylacetamide: Similar in structure but lacks the phosphoryl group.
Dioctyl Phosphate: Contains the dioctyl group but differs in the acetamide backbone.
N,N-Dioctylacetamide: Shares the dioctyl group but has a simpler structure.
Uniqueness
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is unique due to its combination of a phosphoryl group with dioctyl and bis(2-methylpropyl) substituents. This structure imparts specific reactivity and functionality, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
97937-87-6 |
|---|---|
Molekularformel |
C26H54NO2P |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
2-dioctylphosphoryl-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C26H54NO2P/c1-7-9-11-13-15-17-19-30(29,20-18-16-14-12-10-8-2)23-26(28)27(21-24(3)4)22-25(5)6/h24-25H,7-23H2,1-6H3 |
InChI-Schlüssel |
SJUHFQJCIBUABC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
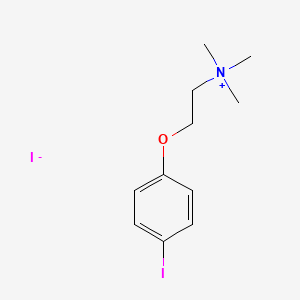
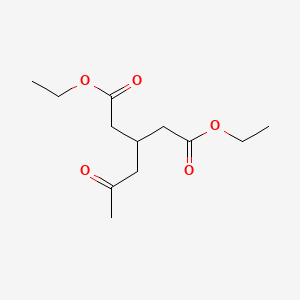
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
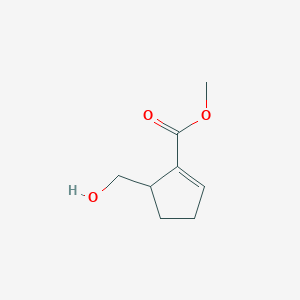

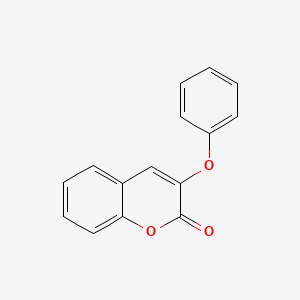

![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
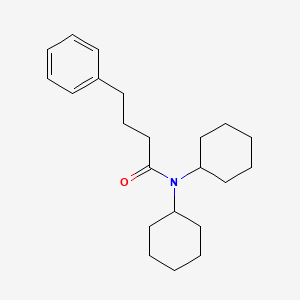
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
